molecular formula C7H9NS B1369278 4,6-Dimethylpyridine-2-thiol CAS No. 54364-19-1

4,6-Dimethylpyridine-2-thiol

Cat. No.: B1369278
CAS No.: 54364-19-1
M. Wt: 139.22 g/mol
InChI Key: ZVANSRULPRVUSG-UHFFFAOYSA-N
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Description

4,6-Dimethylpyridine-2-thiol is a useful research compound. Its molecular formula is C7H9NS and its molecular weight is 139.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dimethyl-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS/c1-5-3-6(2)8-7(9)4-5/h3-4H,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVANSRULPRVUSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60578154
Record name 4,6-Dimethylpyridine-2(1H)-thione
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Molecular Weight

139.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54364-19-1
Record name 4,6-Dimethylpyridine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60578154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4,6-Dimethylpyrimidine-2-thiol from Acetylacetone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4,6-dimethylpyrimidine-2-thiol, a pivotal heterocyclic building block, through the acid-catalyzed condensation of acetylacetone and thiourea. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the underlying reaction mechanism, a detailed and validated experimental protocol, and critical field-proven insights into the procedural choices. Emphasis is placed on scientific integrity, causality, and practical application, ensuring the reader can not only replicate the synthesis but also understand the fundamental principles governing it.

Strategic Overview: The Significance of 4,6-Dimethylpyrimidine-2-thiol

4,6-Dimethylpyrimidine-2-thiol, and its tautomeric form 4,6-dimethyl-1,2-dihydropyrimidine-2-thione, is a versatile heterocyclic compound of significant interest in medicinal and agricultural chemistry. Its structure, featuring a pyrimidine core with reactive methyl and thiol functionalities, makes it a valuable precursor for the synthesis of a wide array of more complex molecules. These derivatives have demonstrated a broad spectrum of biological activities, including potential applications as antimicrobial, antifungal, and anticancer agents, as well as plant growth stimulants.[1][2][3]

It is a crucial point of clarification that the reaction between acetylacetone (a 1,3-dicarbonyl compound) and thiourea (a source of two nitrogen atoms and one sulfur atom) yields a pyrimidine ring, not a pyridine ring. This guide will focus on the synthesis of the pyrimidine derivative, which is the well-established outcome of this classic condensation reaction.

The synthesis itself is a cornerstone reaction in heterocyclic chemistry, valued for its efficiency and reliability. Understanding this process provides a foundational model for constructing other substituted pyrimidine systems.

The Chemical Blueprint: Reaction Mechanism and Rationale

The formation of 4,6-dimethylpyrimidine-2-thiol from acetylacetone and thiourea is a classic example of a cyclocondensation reaction. The process is typically facilitated by a strong acid catalyst, such as hydrochloric acid, in a protic solvent like ethanol.

The Role of the Acid Catalyst

The acid catalyst is not a mere spectator; it is a critical activator in the reaction cascade. Its primary function is to protonate one of the carbonyl oxygens of acetylacetone. This protonation significantly increases the electrophilicity of the carbonyl carbon, rendering it highly susceptible to nucleophilic attack by the weakly nucleophilic amino groups of thiourea.

Step-by-Step Mechanistic Pathway

The reaction proceeds through several distinct, sequential steps:

  • Keto-Enol Tautomerism: Acetylacetone exists in equilibrium with its enol form. While the reaction can proceed from the diketo form, the enol pathway is significant.

  • Initial Nucleophilic Attack: A nitrogen atom from thiourea attacks one of the protonated carbonyl carbons of acetylacetone, forming a tetrahedral intermediate.

  • Dehydration and Imine Formation: The tetrahedral intermediate eliminates a molecule of water to form a Schiff base (imine) intermediate. This step is driven by the formation of a stable C=N double bond.

  • Intramolecular Cyclization: The second amino group of the thiourea moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This is the key ring-closing step that forms the six-membered heterocyclic skeleton.

  • Final Dehydration: A second molecule of water is eliminated, leading to the formation of the aromatic pyrimidine ring. This aromatization is a strong thermodynamic driving force for the reaction.[4]

The final product exists in a tautomeric equilibrium between the thiol (-SH) and the thione (C=S) forms. Spectroscopic evidence indicates that the thione form is generally the more stable tautomer in the solid state and in most solvents.

Visualization of the Reaction Mechanism

The following diagram illustrates the key transformations in the synthesis.

ReactionMechanism Figure 1: Reaction Mechanism for 4,6-Dimethylpyrimidine-2-thiol Synthesis Acetylacetone Acetylacetone Protonated_AcAc Protonated Acetylacetone Acetylacetone->Protonated_AcAc Protonation Thiourea Thiourea Intermediate1 Tetrahedral Intermediate Thiourea->Intermediate1 Nucleophilic Attack Catalyst H+ (Catalyst) Protonated_AcAc->Intermediate1 Schiff_Base Schiff Base Intermediate Intermediate1->Schiff_Base - H2O Cyclized_Intermediate Cyclized Intermediate Schiff_Base->Cyclized_Intermediate Intramolecular Attack Product_HCl 4,6-Dimethylpyrimidine- 2-thiol Hydrochloride Cyclized_Intermediate->Product_HCl - H2O (Aromatization) Product_Free 4,6-Dimethylpyrimidine- 2-thiol (Thione Form) Product_HCl->Product_Free Neutralization (e.g., NaOH)

Caption: Figure 1: Reaction Mechanism for 4,6-Dimethylpyrimidine-2-thiol Synthesis.

Validated Experimental Protocol

This protocol is a synthesized and self-validating procedure based on established methodologies.[5] It is designed for clarity, reproducibility, and safety.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )Quantity (moles)Quantity (mass/vol)Notes
ThioureaCH₄N₂S76.121.076 gUse high purity grade.
AcetylacetoneC₅H₈O₂100.121.2120 g (approx. 122 mL)Reagent grade, freshly distilled if necessary.
Ethanol (95%)C₂H₅OH46.07-2500 mLSolvent.
Conc. Hydrochloric AcidHCl36.46-250 mL~37% w/w. Corrosive.
Sodium HydroxideNaOH40.00-As neededFor neutralization (optional, post-synthesis).
Equipment
  • 5000 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Large Büchner funnel and filter flask

  • Beakers and graduated cylinders

  • Glassware for recrystallization

Step-by-Step Synthesis Procedure
  • Reaction Setup: In the 5000 mL round-bottom flask, suspend 76 g (1.0 mol) of thiourea in a solution of 120 g (1.2 mol) of acetylacetone in 2500 mL of ethanol. Equip the flask with the mechanical stirrer and reflux condenser.

  • Acidification (Critical Step): While stirring the suspension, carefully and slowly add 250 mL of concentrated hydrochloric acid. Caution: This is an exothermic process and should be done in a well-ventilated fume hood.

  • Reflux: Heat the reaction mixture to reflux using the heating mantle. Maintain a gentle reflux with continuous stirring for 2 hours. The solution will become homogeneous as the reaction progresses.

  • Crystallization: After the 2-hour reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. Beautiful yellow, needle-like crystals of 2-mercapto-4,6-dimethylpyrimidine hydrochloride will begin to form.[5]

  • Complete Precipitation: For maximum yield, allow the mixture to stand overnight, ideally in a cold room or refrigerator, to ensure complete crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration using the Büchner funnel.

  • Washing and Drying: Wash the crystals on the filter with a small amount of cold ethanol to remove any soluble impurities. Dry the product thoroughly. The expected yield is approximately 140 g (80%).[5]

(Optional) Conversion to Free Base

The product is isolated as the hydrochloride salt. To obtain the neutral 4,6-dimethylpyrimidine-2-thiol:

  • Suspend the hydrochloride salt in a minimal amount of water.

  • Stir vigorously while adding a 20% aqueous solution of sodium hydroxide dropwise until the pH of the mixture is neutral (pH 7-8).[6]

  • The neutral product will precipitate as a solid.

  • Collect the solid by filtration, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be performed for further purification.[6]

Visualization of the Experimental Workflow

Workflow Figure 2: Experimental Workflow A 1. Combine Reactants (Thiourea, Acetylacetone, EtOH) in 3-neck flask B 2. Acidification (Slowly add conc. HCl) A->B C 3. Reflux (2 hours with stirring) B->C D 4. Cooling & Crystallization (Cool to RT, then stand overnight) C->D E 5. Isolation (Vacuum filtration) D->E F 6. Wash & Dry (Wash with cold EtOH, then dry) E->F G Product: Hydrochloride Salt (Yellow needles, ~80% yield) F->G H Optional: Neutralization (Dissolve in H2O, add NaOH to pH 7-8) G->H Optional Path I Final Product: Free Base H->I

Caption: Figure 2: Experimental Workflow for Synthesis and Purification.

Conclusion and Future Directions

The acid-catalyzed condensation of acetylacetone and thiourea remains a highly efficient, robust, and scalable method for the synthesis of 4,6-dimethylpyrimidine-2-thiol. This guide has detailed the fundamental mechanism, provided a validated experimental protocol, and explained the rationale behind the key procedural steps. The resulting pyrimidine-thiol is a valuable intermediate, and its straightforward synthesis opens avenues for further derivatization and exploration in drug discovery and materials science. Future work may focus on developing even more environmentally benign catalytic systems or exploring one-pot derivatization strategies to streamline the synthesis of complex target molecules.

References

  • Bentham Science Publisher. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17.
  • Dyachenko, I., & Dyachenko, V. (2016). Synthesis of 4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile by Condensation of Cyanothioacetamide with Acetaldehyde. Russian Journal of Organic Chemistry, 52(1).
  • Yengoyan, et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate.
  • Organic Syntheses. 2-mercaptopyrimidine.
  • Guidechem. 4,6-Dimethyl-2-mercaptopyrimidine 22325-27-5 wiki.
  • Wikipedia. Hantzsch pyridine synthesis.
  • PrepChem.com. Synthesis of 2-mercapto-4,6-dimethyl-pyrimidine hydrochloride.

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 4,6-Dimethylpyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of 4,6-dimethylpyridine-2-thiol. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a superficial overview to deliver field-proven insights into the structural elucidation of this compound. We will explore the critical role of tautomerism, detail robust experimental protocols, and interpret the spectral data with scientific rigor.

The Central Scientific Challenge: Thiol-Thione Tautomerism

A defining characteristic of 2-mercaptopyridines is their existence as a mixture of two rapidly interconverting tautomers: the thiol form and the thione form.[1][2] The position of this equilibrium is the single most important factor governing the appearance of the ¹H NMR spectrum. It is highly sensitive to the chemical environment, including solvent polarity, concentration, and temperature.[1][2][3] In the vast majority of common deuterated solvents used for NMR, such as DMSO-d₆ and CDCl₃, the equilibrium lies heavily in favor of the more stable pyridin-2-thione tautomer.[3] Our analysis will therefore focus primarily on the spectral features of this dominant thione form.

tautomerism cluster_struct Thiol This compound (Thiol Form) Thione 4,6-dimethyl-1H-pyridine-2-thione (Thione Form) Thiol->Thione Equilibrium (Favored in most solvents) Thione->Thiol Thiol_struct Structure of Thiol Thione_struct Structure of Thione

Caption: The thiol-thione tautomeric equilibrium of this compound.

Experimental Protocol for High-Fidelity Data Acquisition

The quality of the NMR data is foundational to its interpretation. A meticulously executed experimental setup is non-negotiable for achieving a high-resolution spectrum that allows for accurate analysis.

A. Sample Preparation: The Causality of Solvent Choice

The choice of solvent is a critical experimental parameter that directly influences the tautomeric equilibrium.

  • For General Analysis (Favoring Thione): Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) are excellent first-choice solvents. Their polarity strongly favors the thione tautomer, leading to a cleaner, more easily interpretable spectrum.[3]

  • To Probe for the Thiol Tautomer: Using a nonpolar solvent such as benzene-d₆ or cyclohexane-d₁₂ may shift the equilibrium slightly, potentially allowing for the observation of minor signals from the thiol form.[1][2]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 5-10 mg of high-purity (>98%) this compound.

  • Dissolution: Dissolve the solid in approximately 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆).

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) to serve as the internal reference (δ = 0.00 ppm).[4]

  • Transfer: Transfer the final solution to a 5 mm NMR tube, ensuring the liquid height is sufficient for the spectrometer's receiver coils.

B. Spectrometer Parameters: Ensuring Quantitative Accuracy

The following parameters are recommended for a standard 400 MHz spectrometer.

ParameterRecommended ValueRationale
Pulse Programzg30A standard 30-degree pulse experiment provides a good balance between signal intensity and avoiding saturation.
Spectral Width0 - 16 ppmThis range comfortably encompasses all expected proton signals, from the upfield methyl groups to the far downfield N-H proton.
Acquisition Time (AQ)> 3 secondsA longer acquisition time results in better resolution and sharper lineshapes.
Relaxation Delay (D1)5 secondsCrucial for ensuring full relaxation of all protons, especially the N-H proton which can have a longer relaxation time. This is essential for accurate integration.
Number of Scans (NS)16 to 64This should be adjusted to achieve an adequate signal-to-noise ratio.

In-Depth Spectrum Analysis and Signal Assignment

Based on the analysis of the parent compound, 2-pyridinethione[5], and related substituted pyrimidines[6], we can confidently predict the ¹H NMR spectrum of 4,6-dimethylpyridine-2-thione in DMSO-d₆.

Table 1: Predicted ¹H NMR Data for 4,6-Dimethyl-1H-pyridine-2-thione in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationNotes
N-H~12.5 - 13.5Broad Singlet (br s)1HChemical shift is highly variable and dependent on concentration and residual water.
H-5~6.6 - 6.8Singlet (s)1HAppears as a singlet due to the absence of adjacent protons.
H-3~6.2 - 6.4Singlet (s)1HAppears as a singlet due to the absence of adjacent protons.
CH₃-6~2.3 - 2.5Singlet (s)3HExpected to be slightly downfield from the CH₃-4 signal.
CH₃-4~2.2 - 2.4Singlet (s)3HStandard chemical shift for a methyl group on an aromatic ring.

Interpretation of Key Signals:

  • The N-H Proton: The most diagnostic signal for the thione tautomer is the N-H proton, which appears as a broad singlet in the far downfield region of the spectrum.[5] Its significant deshielding is due to its position adjacent to the electron-withdrawing thione group and its involvement in intermolecular hydrogen bonding. The broadening is a result of quadrupolar coupling with the ¹⁴N nucleus and chemical exchange.

  • The Aromatic Protons (H-3 and H-5): With methyl groups at positions 4 and 6, the two remaining ring protons at positions 3 and 5 are isolated from each other. Consequently, they will not exhibit spin-spin coupling and will each appear as a sharp singlet. Their distinct chemical shifts are dictated by the electronic environment of the heterocyclic ring.

  • The Methyl Protons (CH₃-4 and CH₃-6): The two methyl groups will also appear as sharp singlets, each integrating to three protons. While their chemical shifts will be similar, they are not chemically equivalent and should be resolvable as two separate signals.

Advanced Structural Verification

For unambiguous confirmation of assignments, especially in novel derivatives, two-dimensional (2D) NMR techniques are invaluable.

workflow cluster_1D 1D NMR cluster_2D 2D NMR for Connectivity H1_NMR ¹H NMR (Proton Environment) HSQC HSQC (¹J C-H Correlation) H1_NMR->HSQC C13_NMR ¹³C NMR (Carbon Skeleton) C13_NMR->HSQC HMBC HMBC (²⁻³J C-H Correlation) HSQC->HMBC Confirms Assignments HMBC->H1_NMR HMBC->C13_NMR

Caption: Workflow for advanced NMR structural elucidation.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon to which it is attached. It would definitively link the H-3, H-5, and methyl proton signals to their respective carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over two to three bonds. For this molecule, an HMBC spectrum would show a correlation from the CH₃-4 protons to the C-3, C-4, and C-5 carbons, and from the CH₃-6 protons to the C-5 and C-6 carbons, providing unequivocal proof of the overall structure.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667. [Link]

  • Wikipedia. (2023). 2-Mercaptopyridine. Wikipedia. [Link]

  • PubChem. (n.d.). 2-Mercaptopyridine. National Center for Biotechnology Information. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • de Namor, A. F. D., Cornejo, A. F. A., Chahine, S., & Nolan, K. B. (2004). Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. Journal of the Chilean Chemical Society, 49(3), 227-232. [Link]

  • Yengoyan, A., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(4). [Link]

  • Fathalla, W., & Cimiraglia, R. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. [Link]

  • Fischer, B., & Zvilichovsky, B. (1998). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 76(8), 1148-1155. [Link]

Sources

Thione-thiol tautomerism in 4,6-dimethylpyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thione-Thiol Tautomerism in 4,6-Dimethylpyridine-2-thiol

This guide provides a comprehensive examination of the prototropic tautomerism in this compound, a phenomenon of critical importance in medicinal chemistry, materials science, and chemical synthesis. As drug development professionals and researchers, understanding the delicate balance between the thione and thiol forms is paramount for predicting molecular interactions, solubility, and reactivity. This document moves beyond a simple description to explore the underlying principles, advanced analytical methodologies, and practical implications of this dynamic equilibrium.

Tautomerism describes the chemical equilibrium between two or more interconvertible structural isomers. In the case of this compound, this involves the migration of a proton between the nitrogen and sulfur atoms, leading to two distinct forms: the thiol and the thione.

  • This compound (Thiol Form): This tautomer possesses an aromatic pyridine ring and a sulfhydryl (-SH) group. Aromaticity confers significant thermodynamic stability.

  • 4,6-dimethyl-1H-pyridine-2-thione (Thione Form): This tautomer features a C=S double bond (thiocarbonyl group) and a protonated ring nitrogen (N-H). While it lacks the aromaticity of the thiol form, its zwitterionic resonance contributor is highly stabilized by polar environments.

Unlike their oxygen analogs (hydroxypyridines), where the keto form overwhelmingly dominates due to the high strength of the C=O bond, the thione-thiol equilibrium is more nuanced. The weaker C=S double bond makes the energetic difference between the two tautomers smaller and highly susceptible to environmental factors.[1]

Caption: The dynamic equilibrium between the aromatic thiol and non-aromatic thione tautomers.

The Decisive Role of the Molecular Environment

The position of the tautomeric equilibrium is not an intrinsic property of the molecule alone; it is dictated by a delicate interplay of external conditions. Understanding these factors is the key to controlling and interpreting experimental outcomes.

Solvent Polarity

Solvent polarity is arguably the most significant factor influencing the thione-thiol balance.

  • Polar Solvents (e.g., Water, Ethanol, DMSO): These solvents effectively stabilize the more polar thione tautomer. The thione form has a significant dipole moment and a zwitterionic resonance structure that is stabilized through hydrogen bonding and dipole-dipole interactions with the solvent molecules. This stabilization shifts the equilibrium significantly toward the thione form.[2][3]

  • Nonpolar Solvents (e.g., Dioxane, Cyclohexane): In the absence of strong solvating forces, the inherent stability of the aromatic thiol form becomes the dominant factor. Consequently, in dilute solutions of nonpolar solvents, the thiol form predominates.[2][3]

Concentration and Self-Association

In concentrated solutions or the solid state, intermolecular hydrogen bonding becomes a prominent stabilizing force. The thione tautomer can form stable, hydrogen-bonded cyclic dimers. This self-association provides additional stability that favors the thione form, a phenomenon well-documented for the parent compound, 2-mercaptopyridine.[4]

Temperature

Temperature can influence the equilibrium constant. While the specific thermodynamic parameters for this compound require empirical determination, studies on related systems show that the thiol form can be favored at lower temperatures in certain solvents.[4]

A Multi-Faceted Approach to Spectroscopic Analysis

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Integration & Interpretation Prep Prepare solutions of This compound in various solvents (polar & nonpolar) UVVis UV-Vis Spectroscopy (Identify λmax for n→π* and π→π*) Prep->UVVis IR FTIR Spectroscopy (Probe for C=S, N-H, S-H stretches) Prep->IR NMR ¹H & ¹³C NMR Spectroscopy (Observe N-H/S-H protons & C2 shift) Prep->NMR Data Correlate spectral data to determine dominant tautomer under each condition UVVis->Data IR->Data NMR->Data Conclusion Establish relationship between environment and equilibrium position Data->Conclusion

Caption: A validated workflow for the comprehensive analysis of tautomeric equilibrium.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful first-line technique for qualitatively and quantitatively assessing the tautomeric equilibrium. The two forms have distinct electronic transitions.[5]

  • Thione Tautomer: Characterized by a lower-energy n→π* electronic transition of the C=S group, which appears as a distinct absorption band at longer wavelengths, typically between 300-400 nm.[6]

  • Thiol Tautomer: Dominated by higher-energy π→π* transitions within the aromatic ring, resulting in strong absorption bands below 300 nm.[6]

Table 1: Expected UV-Vis Absorption Maxima (λmax) for Tautomers

Tautomer Solvent Type Expected λmax (nm) Associated Transition
Thione Polar (e.g., Ethanol) ~340 - 380 n→π* (C=S)

| Thiol | Nonpolar (e.g., Dioxane) | ~270 - 290 | π→π* (Aromatic) |

Experimental Protocol: Solvent-Dependent UV-Vis Analysis

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in spectroscopic grade methanol.

  • Working Solutions: Prepare fresh, dilute solutions (~10-20 µg/mL) in the solvents of interest (e.g., cyclohexane, dioxane, acetonitrile, ethanol, and water). Causality Note: Fresh preparation is crucial to minimize oxidation of the thiol to disulfide, which can interfere with the spectra.[3]

  • Spectra Acquisition: Using a dual-beam UV-Vis spectrophotometer, scan each solution from 200 to 500 nm against a solvent blank.

  • Data Analysis: Record the λmax for each solvent. The intensity of the long-wavelength band (~350 nm) relative to the short-wavelength band (~280 nm) provides a clear indication of the equilibrium shift. A significant increase in the ~350 nm peak in polar solvents confirms the predominance of the thione form.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides direct evidence of the functional groups present in each tautomer.

  • Thione Markers: A strong band for the C=S stretch (typically 1100-1250 cm⁻¹) and a broad N-H stretching band (3350-3450 cm⁻¹).

  • Thiol Markers: A weak and often difficult to observe S-H stretching band (2500-2600 cm⁻¹) and the absence of the strong C=S and N-H bands.

Infrared studies on the parent 2-thiopyridine have shown that the compound exists as a mixture of tautomers in various phases, with monomers being more prevalent in the vapor phase.[7]

Experimental Protocol: Comparative FTIR Analysis

  • Solid-State Analysis (Thione Dominated): Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory to acquire the spectrum of the solid powder. In the solid state, the thione form is expected to be dominant due to hydrogen bonding.

  • Solution-State Analysis (Thiol Evidence):

    • Acquire a spectrum in a nonpolar solvent like CCl₄ or CS₂ using a liquid transmission cell.

    • Self-Validation: The appearance of a weak S-H stretch and the attenuation of the C=S and N-H bands compared to the solid-state spectrum provides strong, self-validating evidence for the presence of the thiol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to quantify the tautomer ratio if the exchange rate is slow on the NMR timescale.

  • ¹H NMR: The most telling signals are from the exchangeable protons. The N-H proton of the thione form typically appears as a broad signal far downfield (δ > 10 ppm), while the S-H proton of the thiol is sharper and more upfield (δ ~ 3-5 ppm). The chemical shifts of the aromatic protons also differ between the two forms.

  • ¹³C NMR: The chemical shift of the C2 carbon is highly diagnostic. In the thione form, the C=S carbon is significantly deshielded and appears far downfield (δ > 175 ppm), whereas the C-S carbon of the thiol form is much more shielded (δ ~ 140-150 ppm).

A Note on Stability: The Thiol-Disulfide Transformation

A critical consideration in all experimental work is the propensity of the thiol tautomer to oxidize, forming the corresponding symmetrical disulfide.[2][3] This process is influenced by factors such as the presence of oxygen, light, and trace metal catalysts.[3] This transformation can alter the observed spectra over time, particularly in solutions where the thiol form is present in significant concentrations. Therefore, using freshly prepared solutions and inert atmospheres for sensitive experiments is a necessary protocol for ensuring data integrity.

Conclusion and Outlook

The thione-thiol tautomerism of this compound is a classic example of a finely balanced dynamic equilibrium. While theoretical considerations of aromaticity favor the thiol form, the practical reality in condensed phases is that the thione form often predominates due to its stabilization by polar solvents and intermolecular hydrogen bonding.

For researchers in drug development, this has profound implications. The dominant tautomer in a physiological (aqueous) environment will be the polar thione form, which will govern its solubility, membrane permeability, and interaction with biological targets. A comprehensive understanding, grounded in the multi-faceted analytical approach detailed in this guide, is not merely an academic exercise but a prerequisite for the rational design and application of molecules containing this versatile heterocyclic core.

References

  • Antonov, L., Stoyanov, S., & Ivanova, B. (2015). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. ResearchGate. Available at: [Link]

  • Antonov, L., Stoyanov, S., & Ivanova, B. (n.d.). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Science Publishing. Available at: [Link]

  • Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. Available at: [Link]

  • Wikipedia contributors. (n.d.). 2-Mercaptopyridine. Wikipedia. Available at: [Link]

  • Stack Exchange. (2016). Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Chemistry Stack Exchange. Available at: [Link]

  • Tuna, F., et al. (2025). Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. Available at: [Link]

  • Tüter, M., et al. (n.d.). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Mercaptopyridine. PubChem Compound Database. Available at: [Link]

  • Gevorgyan, A., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Leszczynski, J. (1998). Modeling of tautomerism of pyridine-2(1H)-thione from vapor to solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Al-Jihad, I. A. (1999). Infrared studies of tautomerism in 2-hydroxypyridine 2-thiopyridine and 2-aminopyridine. Inspec Analytics. Available at: [Link]

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An In-Depth Technical Guide to the Crystal Structure of 4,6-dimethylpyridine-2-thiol and its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Significance of Pyridine-2-thiol Scaffolds in Molecular Design

The pyridine-2-thiol moiety is a cornerstone in medicinal chemistry and materials science. Its prevalence in pharmacologically active agents and functional materials stems from its unique electronic properties, hydrogen bonding capabilities, and capacity to coordinate with metal ions. The tautomeric equilibrium between the thiol and thione forms allows for diverse chemical reactivity and intermolecular interactions. Methyl substitutions on the pyridine ring, as in 4,6-dimethylpyridine-2-thiol, further modulate these properties by influencing steric hindrance, electron density distribution, and lipophilicity. A profound understanding of the three-dimensional arrangement of these molecules in the solid state is paramount for rational drug design, polymorphism prediction, and the engineering of novel crystalline materials. This guide provides a detailed exploration of the crystal structure of a key derivative, offering insights into the foundational this compound framework.

Elucidating the Core Crystal Structure: A Case Study of a Thioglycoside Derivative

Experimental Rationale and Crystallization Protocol

The crystallization of pyridine-2-thiol derivatives is typically achieved through slow evaporation from a suitable organic solvent. The choice of solvent is critical as it influences the nucleation and growth of single crystals of sufficient quality for X-ray diffraction analysis.[2] For the thioglycoside derivative, colorless block-like crystals were obtained, indicating a well-ordered crystalline lattice.[1]

Generalized Experimental Protocol for Crystallization:

  • Dissolution: Dissolve the synthesized this compound derivative in a minimal amount of a high-purity solvent (e.g., ethanol, methanol, or acetonitrile) at a slightly elevated temperature to ensure complete solubilization.

  • Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: Transfer the filtrate to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Crystal Harvesting: Once single crystals of adequate size have formed, carefully harvest them from the mother liquor and dry them under a gentle stream of inert gas.

Crystallographic Data and Molecular Geometry

The crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile was determined by single-crystal X-ray diffraction.[1] The key crystallographic parameters are summarized in the table below.

Parameter Value
Crystal SystemMonoclinic
Space GroupI2
a (Å)7.66978 (18)
b (Å)8.72860 (13)
c (Å)23.7524 (4)
β (°)98.7356 (16)
Volume (ų)1571.69 (5)
Z4
Temperature (K)100

Table 1: Crystallographic data for 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile.[1]

The geometry of the 4,6-dimethylpyridine ring is of primary interest. The bond lengths and angles within this core are consistent with those of other substituted pyridine derivatives. The C-S bond length is a critical parameter, and in this derivative, the S1—C1 bond is 1.7723 (13) Å.[1] The C12—S1—C1 bond angle is 100.43 (6)°.[1]

cluster_0 Molecule A cluster_1 Molecule B A_N N-H B_S S A_N->B_S N-H···S Hydrogen Bond A_S S A_Ring Pyridine Ring B_Ring Pyridine Ring A_Ring->B_Ring π-π Stacking B_N N-H

Figure 2: Key intermolecular interactions in pyridinethiol crystals.

Synthesis and Material Properties

The synthesis of this compound is not explicitly detailed in the provided search results. However, analogous pyrimidine-2-thiols are often synthesized from their corresponding hydrochloride salts. [3][4][5]A plausible synthetic route would involve the reaction of an appropriate precursor with a sulfurating agent.

The physical properties of the related 4,6-dimethylpyrimidine-2-thiol include being a white to yellow crystalline solid with a melting point of 213-216 °C. [6]It is used as an intermediate in the synthesis of pharmaceuticals and pesticides. [6]

Broader Implications and Future Directions

The structural insights gleaned from the thioglycoside derivative of this compound provide a solid foundation for understanding the solid-state behavior of this important class of compounds. This knowledge is critical for:

  • Drug Development: Modifying the substitution pattern on the pyridine ring to fine-tune the intermolecular interactions and, consequently, the solubility and bioavailability of drug candidates.

  • Materials Science: Designing novel crystalline materials with desired optical or electronic properties by controlling the supramolecular assembly through crystal engineering principles.

  • Polymorphism Studies: Predicting and identifying different polymorphic forms of active pharmaceutical ingredients, which can have significant implications for their stability and efficacy.

Further research should focus on obtaining the crystal structure of the parent this compound to provide a definitive reference point and to validate the extrapolations made from its derivatives.

References

  • Ayengoyan, A. et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Bandyopadhyay, P. et al. (1997). The crystal and molecular structure of (HgL2)n (L = 4,6-dimethylpyrimidine-2-thiolate)--an unusual helical supramolecular assembly in solid phase: in search of a new antidote to mercury poisoning. PubMed. Available at: [Link]

  • Li, Y. et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. PubMed. Available at: [Link]

  • Li, Y. et al. (2024). Syntheses, crystal structures and intermolecular interactions of six novel pyrimidin-2-yl-substituted triaryltriazoles. ResearchGate. Available at: [Link]

  • Li, Y. et al. (2010). Bis(4,6-dimethylpyrimidine-2-thiolato)dimethyltin(IV). PMC. Available at: [Link]

  • Ayengoyan, A. et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Bentham Science. Available at: [Link]

  • Fedyk, S. et al. (2020). The role of sulfur interactions in crystal architecture: experimental and quantum theoretical studies on hydrogen, halogen, and chalcogen bonds in trithiocyanuric acid–pyridine N-oxide co-crystals. CrystEngComm. Available at: [Link]

  • Nikonov, G. I. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. Available at: [Link]

  • Ayengoyan, A. et al. (2025). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. Available at: [Link]

  • Wuest, F. et al. (2019). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide. MDPI. Available at: [Link]

  • Wikipedia. (2023). X-ray crystallography. Wikipedia. Available at: [Link]

  • Haukka, M. et al. (2021). Intramolecular 1,5-S⋯N σ-hole interaction in (E)-N′-(pyridin-4-ylmethylidene)thiophene-2-carbohydrazide. PMC. Available at: [Link]

  • ChemBK. (2024). 4,6-Dimethylpyrimidine-2-thiol. ChemBK. Available at: [Link]

  • Coles, S. J. et al. (2017). Crystal structure of 4,6-dimethyl-2-{[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile. NIH. Available at: [Link]

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An In-depth Technical Guide to the Synthesis and Properties of 4,6-dimethylpyrimidine-2-thiol hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4,6-dimethylpyrimidine-2-thiol hydrochloride, a pivotal heterocyclic building block in medicinal and agricultural chemistry. We will delve into its synthesis, reaction mechanism, physicochemical properties, and key applications, offering field-proven insights for its effective utilization in research and development.

Introduction: The Significance of the Pyrimidine-2-thiol Scaffold

The pyrimidine ring is a fundamental core structure in a vast array of biologically active compounds, including nucleic acids and numerous pharmaceuticals.[1] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1] The introduction of a thiol group at the 2-position of the pyrimidine ring opens up a versatile handle for further chemical modifications, making 4,6-dimethylpyrimidine-2-thiol hydrochloride a valuable precursor for the synthesis of diverse S-substituted derivatives.[1][2] These derivatives have shown promise in various applications, from plant growth stimulation to the development of novel therapeutic agents.[2][3]

Synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride

The most common and efficient method for synthesizing 4,6-dimethylpyrimidine-2-thiol is through a Biginelli-like condensation reaction.[4][5][6] This one-pot synthesis involves the acid-catalyzed reaction of acetylacetone with thiourea.[1] The use of hydrochloric acid as a catalyst conveniently leads to the direct formation of the hydrochloride salt of the product.[7]

Reaction Scheme

Synthesis_of_4_6_dimethylpyrimidine_2_thiol_hydrochloride cluster_reactants Reactants cluster_product Product acetylacetone Acetylacetone reaction + acetylacetone->reaction thiourea Thiourea thiourea->reaction hcl HCl (catalyst) Ethanol hcl->reaction product 4,6-dimethylpyrimidine-2-thiol hydrochloride reaction->product Reflux

Caption: Synthesis of 4,6-dimethylpyrimidine-2-thiol hydrochloride.

Detailed Experimental Protocol

The following protocol is based on established procedures for Biginelli-like reactions and specific information regarding the synthesis of 4,6-dimethylpyrimidine-2-thiol.[1][7]

Materials:

  • Acetylacetone

  • Thiourea

  • Concentrated Hydrochloric Acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • To this solution, add acetylacetone.

  • Slowly add concentrated hydrochloric acid to the reaction mixture while stirring. The acid acts as a catalyst for the condensation and subsequent cyclization.

  • Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and then further chill in an ice bath to facilitate the precipitation of the product.

  • Collect the crystalline precipitate by vacuum filtration.

  • Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product under vacuum to obtain 4,6-dimethylpyrimidine-2-thiol hydrochloride as a white to off-white crystalline solid.[8]

Self-Validating System: The formation of a precipitate upon cooling and the crystalline nature of the final product provide initial confirmation of a successful reaction. Further validation is achieved through melting point determination and spectroscopic analysis.

Reaction Mechanism

The synthesis proceeds through a series of well-understood steps characteristic of the Biginelli reaction.[6]

Biginelli_Reaction_Mechanism A Acetylacetone (enol form) D N-Acyliminium ion intermediate A->D Nucleophilic attack on protonated aldehyde (not shown) B Thiourea C Protonated Thiourea B->C + H+ C->D Condensation E Michael Adduct D->E Michael Addition (Enol attacks iminium ion) F Cyclized Intermediate E->F Intramolecular Cyclization G Dehydrated Intermediate F->G - H2O H 4,6-dimethylpyrimidine-2-thiol (Thione form) G->H Tautomerization

Caption: Simplified Biginelli reaction mechanism for 4,6-dimethylpyrimidine-2-thiol synthesis.

The key steps involve the acid-catalyzed formation of an N-acyliminium ion from thiourea, which then undergoes a Michael addition with the enol form of acetylacetone. Subsequent intramolecular cyclization and dehydration lead to the formation of the dihydropyrimidine ring, which then tautomerizes to the more stable aromatic pyrimidine structure.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4,6-dimethylpyrimidine-2-thiol hydrochloride is essential for its handling, characterization, and application in further synthetic endeavors.

PropertyValueReference(s)
Molecular Formula C₆H₉ClN₂S[9]
Molecular Weight 176.67 g/mol [9]
Appearance White to yellow crystalline solid[10]
Melting Point 213-216 °C (decomposes)[10]
Solubility Soluble in water and alcohols (qualitative)[8]
Thione-Thiol Tautomerism

A critical chemical feature of 2-mercaptopyrimidines is their existence in a tautomeric equilibrium between the thione and thiol forms. In the solid state and in polar solvents, the thione form is generally favored.

Caption: Thione-thiol tautomerism in 2-mercaptopyrimidines.

This equilibrium is important as the reactivity of the molecule can be influenced by which tautomer is predominant under the reaction conditions. The thiol form provides a nucleophilic sulfur atom, while the thione form has a more complex reactivity pattern.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of synthesized 4,6-dimethylpyrimidine-2-thiol hydrochloride.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show the following signals (in DMSO-d₆):

  • A singlet for the two equivalent methyl groups (C4-CH₃ and C6-CH₃) at approximately 2.3-2.5 ppm.

  • A singlet for the proton at the 5-position of the pyrimidine ring (C5-H) at around 6.8-7.0 ppm.[1]

  • A broad singlet for the N-H protons, which may be exchangeable with D₂O.

  • A signal for the S-H proton of the thiol tautomer, which may be broad and its position can vary depending on concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum is expected to display the following signals (in DMSO-d₆):

  • A signal for the methyl carbons at around 23 ppm.[1]

  • A signal for the C5 carbon at approximately 115 ppm.[1]

  • Signals for the C4 and C6 carbons in the range of 166-169 ppm.[1]

  • A signal for the C2 carbon (C=S) which would be significantly downfield.

FTIR Spectroscopy

The infrared spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching: A broad band in the region of 3100-3300 cm⁻¹ corresponding to the N-H groups of the pyrimidine ring.

  • C-H stretching: Bands around 2850-2950 cm⁻¹ due to the methyl groups.[11]

  • C=N and C=C stretching: Strong absorptions in the 1600-1650 cm⁻¹ region, characteristic of the pyrimidine ring.[11]

  • Thione C=S stretching: A band in the region of 1100-1200 cm⁻¹, which is indicative of the thione tautomer.

UV-Vis Spectroscopy

The UV-Vis spectrum in a polar solvent like ethanol is expected to show strong absorption bands characteristic of the pyrimidine ring system. These typically occur in the range of 230-280 nm. The exact position and intensity of the absorption maxima will be influenced by the solvent and the tautomeric equilibrium.

Applications in Drug Development and Agrochemicals

4,6-dimethylpyrimidine-2-thiol hydrochloride serves as a versatile starting material for the synthesis of a wide range of biologically active molecules.[2]

Agrochemicals

Derivatives of 4,6-dimethylpyrimidine-2-thiol have been synthesized and screened for their biological activity, revealing pronounced plant growth-stimulating properties.[1][2][3] This suggests potential applications in agriculture for enhancing crop yields.

Pharmaceutical Applications

The pyrimidine-2-thiol scaffold is a key component in various compounds with potential therapeutic applications. The thiol group provides a convenient point for modification to generate libraries of compounds for drug screening. Reported biological activities of derivatives include:

  • Antimicrobial and Antifungal Agents: The pyrimidine core is present in many antimicrobial and antifungal drugs.

  • Diuretic Agents: Certain pyrimidine derivatives have been investigated for their diuretic properties.[12]

  • Anticancer and Antiviral Agents: The structural similarity of pyrimidines to the building blocks of DNA and RNA makes them attractive candidates for the development of anticancer and antiviral drugs.

Safety and Handling

4,6-dimethylpyrimidine-2-thiol hydrochloride is classified as an irritant.[10] It is irritating to the eyes, respiratory system, and skin.[10] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.

Conclusion

4,6-dimethylpyrimidine-2-thiol hydrochloride is a valuable and versatile building block in organic synthesis. Its straightforward, high-yielding synthesis via a Biginelli-like reaction makes it readily accessible. The presence of the reactive thiol group allows for a wide range of chemical transformations, leading to the creation of diverse molecular architectures with significant potential in both the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and reactivity is crucial for leveraging its full potential in the development of novel and effective chemical entities.

References

  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents. (n.d.).
  • CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents. (n.d.).
  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17(10), 774-780. [Link]

  • FT-IR Spectrums of (a) 4,6-diamino-2-pyrimidinethiol, (b) Siler nitrate and (c) Ag-CP. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • 2-mercaptopyrimidine - Organic Syntheses Procedure. (n.d.). Retrieved January 24, 2026, from [Link]

  • Wang, L., et al. (2015). Design and Synthesis of 2-Alkylpyrimidine-4,6-diol and 6-Alkylpyridine-2,4-diol as Potent GPR84 Agonists. ACS Medicinal Chemistry Letters, 6(5), 589-593. [Link]

  • More, U. B. (2012). One-Pot Synthesis of 3,4-Dihydropyrimidin-2-(1H)-ones Using Nickel Chloride as a Catalyst. Asian Journal of Chemistry, 24(5), 1906-1908. [Link]

  • Chaudhary, J. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • 4,6-Dimethylpyrimidine-2-thiol - ChemBK. (n.d.). Retrieved January 24, 2026, from [Link]

  • CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine - Google Patents. (n.d.).
  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

  • 4,6-Dimethyl-2-mercaptopyrimidine | C6H8N2S | CID 673664. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

  • Krishnakumar, V., & John, X. (2012). FT-IR and FT-Raman spectral analysis of 2-amino – 4,6- dimethylpyrimidine. International Journal of Engineering Research and Applications, 2(3), 2095-2101. [Link]

  • Biginelli Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 24, 2026, from [Link]

  • 2-Mercaptopyridine. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. (2022). Pharmaceuticals, 15(8), 948. [Link]

  • A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst. (2014). Redalyc. [Link]

  • Sharma, P., & Rane, N. (2014). Synthesis and in vivo diuretic activity of some novel pyrimidine derivatives. Pharmaceutical Chemistry Journal, 48, 333–339. [Link]

  • Biginelli reaction. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

  • Singh, S., & Chauhan, S. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. MOJ Biorg Org Chem, 2(5), 231-235. [Link]

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Methodological & Application

Synthesis of Thiosubstituted Derivatives from 4,6-Dimethylpyrimidine-2-thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of Thiosubstituted Pyrimidines

The pyrimidine nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents with a wide spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.[1] The introduction of a sulfur substituent at the C2 position of the pyrimidine ring, specifically from 4,6-dimethylpyrimidine-2-thiol, provides a powerful handle for further molecular elaboration. This modification not only influences the physicochemical properties of the parent molecule but also opens up avenues for creating extensive libraries of derivatives with potentially enhanced biological efficacy.

The sulfur atom in the 2-thio position of the pyrimidine ring is a potent nucleophile, readily undergoing reactions such as S-alkylation and S-arylation. This reactivity allows for the introduction of a diverse array of functional groups, from simple alkyl and aryl moieties to more complex heterocyclic systems.[2] The resulting 2-(alkylthio)- and 2-(arylthio)-pyrimidine derivatives have demonstrated a remarkable range of pharmacological activities, including plant growth stimulation, making them attractive targets for agrochemical research as well.

This comprehensive guide provides detailed application notes and validated protocols for the synthesis of various thiosubstituted derivatives starting from 4,6-dimethylpyrimidine-2-thiol. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to enable researchers, scientists, and drug development professionals to confidently and efficiently synthesize these valuable compounds.

I. Synthesis of the Starting Material: 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

The journey into the synthesis of thiosubstituted pyrimidines begins with the preparation of the key precursor, 4,6-dimethylpyrimidine-2-thiol. A common and efficient method for its synthesis involves the acid-catalyzed condensation of acetylacetone with thiourea.[2]

Reaction Principle:

This reaction is a classic example of a cyclocondensation reaction to form a heterocyclic ring. Under acidic conditions, the enol form of acetylacetone reacts with thiourea. The amino groups of thiourea act as nucleophiles, attacking the carbonyl carbons of the diketone. Subsequent dehydration and cyclization lead to the formation of the stable pyrimidine ring. The reaction is typically carried out in an alcoholic solvent with a strong acid catalyst, such as hydrochloric acid, which also results in the formation of the hydrochloride salt of the product.

Experimental Workflow: Synthesis of 4,6-Dimethylpyrimidine-2-thiol Hydrochloride

reagents Acetylacetone + Thiourea + Ethanol + HCl reaction Reflux reagents->reaction Heat cooling Cooling & Crystallization reaction->cooling filtration Filtration cooling->filtration product 4,6-Dimethylpyrimidine-2-thiol Hydrochloride filtration->product

Caption: Workflow for the synthesis of the starting material.

Detailed Protocol:

Materials:

  • Acetylacetone

  • Thiourea

  • Ethanol

  • Concentrated Hydrochloric Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea in ethanol.

  • To this solution, add acetylacetone.

  • Slowly and carefully, add concentrated hydrochloric acid to the reaction mixture while stirring.

  • Heat the mixture to reflux and maintain this temperature for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to promote crystallization of the product.

  • Collect the precipitated solid by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Dry the resulting white to off-white crystalline solid, which is 4,6-dimethylpyrimidine-2-thiol hydrochloride, under vacuum.

Self-Validation:

  • The identity and purity of the product can be confirmed by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The hydrochloride salt will have a distinct melting point compared to the free base.

II. S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol: A Gateway to Diverse Derivatives

The most common and versatile method for functionalizing 4,6-dimethylpyrimidine-2-thiol is through S-alkylation. This reaction involves the nucleophilic attack of the thiolate anion on an alkyl halide or other electrophilic alkylating agents, leading to the formation of a stable C-S bond.

Mechanistic Insight:

The S-alkylation reaction proceeds via a classic SN2 mechanism. The first step involves the deprotonation of the thiol group by a base to form a highly nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the alkylating agent, displacing the leaving group (e.g., a halide) and forming the 2-(alkylthio)pyrimidine derivative.

The choice of base and solvent is crucial for the success of this reaction. A moderately strong base, such as potassium hydroxide or potassium carbonate, is typically sufficient to deprotonate the thiol. The reaction is often carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF), which can solvate the cation of the base without solvating the nucleophilic anion, thus enhancing its reactivity.[2]

Experimental Workflow: S-Alkylation of 4,6-Dimethylpyrimidine-2-thiol

start 4,6-Dimethylpyrimidine-2-thiol Hydrochloride base_add Add Base (e.g., KOH) in Solvent (e.g., Acetone/Water) start->base_add thiolate Thiolate Anion Formation base_add->thiolate alkyl_halide Add Alkyl Halide (R-X) reaction Stir at Room Temp. or Heat alkyl_halide->reaction workup Reaction Work-up (e.g., Precipitation/Extraction) reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification product 2-(Alkylthio)-4,6-dimethylpyrimidine purification->product

Caption: General workflow for the S-alkylation reaction.

Detailed Protocol for the Synthesis of 2-(Alkylthio)-4,6-dimethylpyrimidines:

This protocol is adapted from the work of Yengoyan et al.[2]

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol hydrochloride

  • Potassium hydroxide (KOH)

  • Appropriate alkyl halide (e.g., 2-chloro-N-arylacetamides)

  • Acetone

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 4,6-dimethylpyrimidine-2-thiol hydrochloride in a mixture of acetone and water.

  • To this solution, add two equivalents of potassium hydroxide to neutralize the hydrochloride and deprotonate the thiol, forming the potassium thiolate salt in situ.

  • Add one equivalent of the desired alkylating agent (e.g., a 2-chloro-N-arylacetamide) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-45°C) for a period of time determined by TLC monitoring until the starting material is consumed.

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration. If not, the product can be extracted with a suitable organic solvent after removing the acetone under reduced pressure.

  • Wash the crude product with water to remove any inorganic salts.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation and Characterization:

  • TLC: Monitor the reaction progress using an appropriate eluent system. The product spot should have a different Rf value compared to the starting thiol.

  • Melting Point: A sharp melting point is indicative of a pure compound.

  • Spectroscopy: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. In the ¹H NMR spectrum, look for the appearance of new signals corresponding to the protons of the introduced alkyl group and the disappearance of the SH proton signal.

Table of S-Alkylated Derivatives and Their Characterization Data
Compound IDAlkylating AgentProduct NameYield (%)M.p. (°C)¹H NMR (δ, ppm) Highlights
2a 2-Chloroacetamide2-((4,6-Dimethylpyrimidin-2-yl)thio)acetamide9045-472.24 (s, 6H, 2xCH₃); 7.04 (s, 1H, CH-pyrim.)
2e 2-Chloro-N-(4-chlorophenyl)acetamide2-((4,6-Dimethylpyrimidin-2-yl)thio)-N-(4-chlorophenyl)acetamide96118-1202.43 (s, 6H, 2xCH₃-pyrim.); 7.04 (s, 1H, CH-pyrim.)

Data adapted from Yengoyan et al., 2021.[2]

III. S-Arylation of 4,6-Dimethylpyrimidine-2-thiol: Accessing Aryl Thioethers

The synthesis of 2-(arylthio)pyrimidine derivatives can be achieved through cross-coupling reactions, most notably the Ullmann condensation. This reaction typically involves the copper-catalyzed coupling of a thiol with an aryl halide.

Mechanistic Considerations:

The precise mechanism of the Ullmann S-arylation is complex and can vary depending on the specific reaction conditions (catalyst, ligand, base, and solvent). However, a generally accepted pathway involves the formation of a copper(I) thiolate species. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination yields the desired aryl thioether and regenerates the copper(I) catalyst.

The choice of ligand is critical in modern Ullmann-type reactions, as it can stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle, often allowing for milder reaction conditions.[3][4] Common ligands include diamines, amino acids, and phenanthrolines.[3][4] The base plays a crucial role in deprotonating the thiol and facilitating the reaction.

Experimental Workflow: Ullmann-type S-Arylation

start 4,6-Dimethylpyrimidine-2-thiol + Aryl Halide reaction Heat under Inert Atmosphere start->reaction catalyst Cu(I) Catalyst + Ligand catalyst->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., DMF, Toluene) solvent->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 2-(Arylthio)-4,6-dimethylpyrimidine purification->product

Caption: General workflow for Ullmann-type S-arylation.

General Protocol for the Synthesis of 2-(Arylthio)-4,6-dimethylpyrimidines:

Materials:

  • 4,6-Dimethylpyrimidine-2-thiol

  • Aryl halide (iodides and bromides are generally more reactive)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., N,N'-dimethyl-1,2-ethanediamine)

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • Anhydrous, high-boiling polar aprotic solvent (e.g., DMF, NMP) or a non-polar solvent like toluene.

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide, 4,6-dimethylpyrimidine-2-thiol, copper(I) iodide, the ligand, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) multiple times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir vigorously.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the copper catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel.

Self-Validation and Characterization:

  • The progress of the reaction and the purity of the final product should be assessed by TLC and LC-MS.

  • The structure of the 2-(arylthio)pyrimidine should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). In the ¹H NMR spectrum, the appearance of signals in the aromatic region corresponding to the newly introduced aryl group is a key indicator of a successful reaction.

IV. Applications and Biological Significance

The thiosubstituted derivatives of 4,6-dimethylpyrimidine are not merely synthetic curiosities; they are a rich source of biologically active molecules. The diverse functionalities that can be introduced via S-alkylation and S-arylation allow for the fine-tuning of their pharmacological profiles.

These compounds have been reported to exhibit a wide range of biological activities, including:

  • Anticancer: Some derivatives have shown potent activity against various cancer cell lines.[4]

  • Antiviral: The pyrimidine scaffold is a known pharmacophore in antiviral drug design, and thiosubstitution can modulate this activity.[3]

  • Antimicrobial and Antifungal: Many thiosubstituted pyrimidines display significant activity against various bacterial and fungal strains.[3]

  • Anti-inflammatory and Analgesic: Certain derivatives have demonstrated promising anti-inflammatory and pain-relieving properties.[3]

  • Herbicidal and Plant Growth-Stimulating: As demonstrated by Yengoyan et al., some of these compounds can act as potent plant growth stimulators, highlighting their potential in agriculture.

The synthetic protocols outlined in this guide provide a robust foundation for researchers to synthesize and explore the vast chemical space of thiosubstituted pyrimidine derivatives, paving the way for the discovery of new therapeutic agents and agrochemicals.

V. References

  • Lytvyn, R., Karkhut, A., Polovkovych, S., & Voloshchuk, N. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256–272. [Link]

  • Yengoyan, A. P., Hambardzumyan, E. N., Vorskanyan, A. S., & Shahbazyan, L. V. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 18(1), 1-7. [Link]

  • Monostori, T., Bakos, J., & Keglevich, G. (2014). Recent Synthetic Developments and Applications of the Ullmann Reaction. A Review. Current Organic Chemistry, 18(1), 2-25. [Link]

  • Jadhav, S. D., Tripathi, R. P. (2012). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Journal of Emerging Technologies and Innovative Research, 10(9). [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2012). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 2(3), 1-15. [Link]

  • Organic Syntheses Procedure, 2-mercaptopyrimidine. [Link]

  • Kazemi, M., Kohzadi, H., & Abdi, O. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Allylic Substitution with Pyridine Thiol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of palladium-catalyzed allylic substitution reactions employing pyridine thiol and thioether ligands. This class of N,S-heterobidentate ligands has emerged as a powerful tool in asymmetric synthesis, offering exceptional levels of enantioselectivity in the formation of carbon-carbon and carbon-heteroatom bonds. We will delve into the mechanistic intricacies that underpin the high fidelity of these catalysts, provide detailed, field-proven protocols for their application, and present a systematic analysis of the substrate scope. This document is designed to be a practical resource for researchers in academia and industry, enabling the seamless adoption and successful implementation of this powerful synthetic methodology.

Introduction: The Strategic Advantage of Pyridine Thiol Ligands

Palladium-catalyzed allylic substitution, a cornerstone of modern synthetic organic chemistry, facilitates the coupling of a wide array of nucleophiles with allylic electrophiles.[1] The versatility and mild reaction conditions of this transformation have cemented its importance in the synthesis of complex molecules, including natural products and pharmaceuticals.[2] Central to the success of this reaction, particularly in its asymmetric variant, is the nature of the ligand coordinating the palladium center. The ligand architecture dictates the catalyst's reactivity, stability, and, most critically, the stereochemical outcome of the reaction.

While a plethora of ligand classes have been explored, pyridine thiol and thioether ligands have demonstrated remarkable efficacy, particularly in achieving near-perfect enantioselectivity.[3] The unique electronic and steric properties of these N,S-heterobidentate ligands, combining the π-accepting ability of the pyridine ring with the soft, polarizable nature of the sulfur atom, create a distinct coordination environment around the palladium center. This unique environment is instrumental in controlling the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high levels of asymmetric induction.[4] This guide will provide the necessary insights and practical protocols to harness the full potential of these exceptional ligands.

Mechanistic Insights: The Key to Rational Catalyst Design and Optimization

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimizing catalytic processes. The palladium-catalyzed allylic substitution with pyridine thiol ligands generally follows the well-established Tsuji-Trost catalytic cycle. However, the specific nature of the N,S-ligand introduces unique features that govern its high efficiency and stereoselectivity.

The catalytic cycle can be broken down into three key steps:

  • Oxidative Addition: The active Pd(0) catalyst coordinates to the double bond of the allylic substrate. Subsequent intramolecular displacement of the leaving group by the palladium center leads to the formation of a cationic (η³-allyl)palladium(II) complex. This step typically proceeds with inversion of stereochemistry at the carbon bearing the leaving group.[5]

  • Nucleophilic Attack: The nucleophile attacks one of the termini of the π-allyl ligand. This is the enantioselectivity-determining step. The chiral pyridine thiol ligand creates a dissymmetric environment around the π-allyl moiety, directing the nucleophile to a specific face of one of the allylic carbons. The attack generally occurs trans to the palladium-ligand bond, leading to another inversion of stereochemistry.[4]

  • Reductive Elimination: Following nucleophilic attack, the resulting Pd(0) species is regenerated, and the allylated product is released, completing the catalytic cycle.

The Crucial Role of the Pyridine Thiol Ligand

The exceptional performance of pyridine thiol ligands stems from a combination of factors:

  • Strong Coordination and Stability: The bidentate N,S-chelation forms a stable five- or six-membered ring with the palladium center, preventing ligand dissociation and catalyst deactivation.[1]

  • Electronic Asymmetry: The distinct electronic properties of the pyridine nitrogen (a σ-donor and π-acceptor) and the thiol sulfur (a soft σ-donor) create an electronically asymmetric environment. This electronic bias can influence the relative rates of nucleophilic attack at the two ends of the π-allyl intermediate.[4]

  • Steric Control: The chiral backbone of the ligand and the substituents on both the pyridine and thiol moieties create a well-defined chiral pocket around the palladium center. This steric hindrance dictates the orientation of the π-allyl intermediate and blocks one of the prochiral faces from the incoming nucleophile.

  • Hemilability: The sulfur atom in thioether ligands can exhibit hemilability, meaning it can reversibly dissociate from the palladium center. This transient dissociation can open up a coordination site for the incoming nucleophile or facilitate other steps in the catalytic cycle. While less pronounced with the more strongly coordinating thiolate, this property can still play a role in tuning the catalyst's reactivity.

Visualizing the Catalytic Cycle

Catalytic_Cycle Pd0 L*-Pd(0) Pi_Complex π-Olefin Complex Pd0->Pi_Complex + Allyl-X Allyl_Complex (η³-allyl)Pd(II)-L*+ Pi_Complex->Allyl_Complex Oxidative Addition - X⁻ Product_Complex Product-Pd(0) Complex Allyl_Complex->Product_Complex + Nu⁻ Product_Complex->Pd0 - Product

Figure 1: A simplified representation of the catalytic cycle for palladium-catalyzed allylic substitution.

Experimental Protocols: A Guide to Successful Implementation

The following protocols are intended as a general guide. Optimal conditions may vary depending on the specific substrates and ligands used. It is always recommended to perform small-scale optimization experiments.

General Protocol for Asymmetric Allylic Alkylation

This protocol describes a typical procedure for the reaction of an allylic acetate with a soft carbon nucleophile, such as dimethyl malonate.

Materials:

  • Palladium precursor: [Pd(π-cinnamyl)Cl]₂ or Pd₂(dba)₃

  • Pyridine thiol or thioether ligand

  • Allylic acetate

  • Dimethyl malonate

  • Base: N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Catalyst for silylation: Potassium acetate (KOAc) or another suitable salt

  • Anhydrous, degassed solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (In Situ): In a flame-dried Schlenk flask under an inert atmosphere, dissolve the palladium precursor (e.g., [Pd(π-cinnamyl)Cl]₂, 1.0 mol%) and the chiral pyridine thiol ligand (2.2 mol%) in the anhydrous, degassed solvent (e.g., DCM, 2.0 mL). Stir the solution at room temperature for 30 minutes to allow for complex formation. The solution should change color, indicating the formation of the active catalyst.

  • Reaction Setup: To the flask containing the catalyst solution, add the allylic acetate (1.0 equiv).

  • Nucleophile Preparation and Addition: In a separate flame-dried flask, dissolve dimethyl malonate (1.2 equiv) in the same solvent. Add BSA (1.3 equiv) and a catalytic amount of KOAc (0.1 equiv). Stir the mixture at room temperature for 15 minutes. This in situ silylation generates the active nucleophile.

  • Reaction Execution: Add the solution of the activated nucleophile to the flask containing the catalyst and the allylic acetate.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Ligand Synthesis: An Exemplary Procedure

The synthesis of chiral pyridine thiol ligands often starts from readily available chiral precursors, such as amino alcohols. The following is a representative, though not exhaustive, synthetic route. For a specific, detailed synthesis of a highly effective pyridine thiol ligand derived from thiofenchone and 2,6-lutidine, please refer to the work by Kellogg and coworkers.[3]

Ligand_Synthesis_Workflow Start Chiral Precursor (e.g., Amino Alcohol) Step1 Introduction of Pyridine Moiety Start->Step1 Step2 Conversion of Hydroxyl to Thiol or Thioether Step1->Step2 Final_Ligand Chiral Pyridine Thiol/Thioether Ligand Step2->Final_Ligand

Figure 2: A generalized workflow for the synthesis of chiral pyridine thiol ligands.

Substrate Scope and Performance Data

The palladium-catalyzed allylic substitution with pyridine thiol ligands exhibits a broad substrate scope, accommodating a variety of allylic electrophiles and nucleophiles.

Table 1: Representative Substrate Scope and Performance
EntryAllylic ElectrophileNucleophileLigandYield (%)ee (%)Reference
11,3-Diphenylprop-2-enyl acetateDimethyl malonatePyridine Thiol9698[3]
21,3-Diphenylprop-2-enyl acetateBenzylaminePyridine Thiol9596[3]
3cinnamyl acetateMorpholinePyridine Thioether9294[3]
4Cyclohexenyl acetateSodium dimethyl malonatePyridine Thioether8891[3]

Note: The specific structures of the ligands are detailed in the cited literature.

Troubleshooting and Optimization

Problem Potential Cause(s) Suggested Solution(s)
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use freshly distilled solvents. Verify the quality of the palladium precursor and ligand.
Poorly activated nucleophileIncrease the amount of silylating agent (BSA) or try a different base/additive combination.
Sterically hindered substrateIncrease reaction temperature or use a less sterically demanding ligand.
Low enantioselectivity Racemization of the π-allyl intermediateLower the reaction temperature. Use a more sterically demanding ligand to enhance facial discrimination.
Impure ligandRe-purify the ligand. Ensure the correct enantiomer of the ligand is being used.
Incorrect Pd:ligand ratioOptimize the palladium to ligand ratio; typically a 1:2.2 ratio is effective.
Formation of side products Isomerization of the starting material or productAdjust the reaction time and temperature.
Decomposition of the catalyst or substratesRun the reaction at a lower temperature.

Conclusion

Palladium-catalyzed allylic substitution reactions employing chiral pyridine thiol and thioether ligands represent a highly efficient and selective method for the construction of stereogenic centers. The unique properties of these N,S-heterobidentate ligands provide a powerful platform for asymmetric synthesis, delivering exceptional enantioselectivities across a range of substrates. The protocols and insights provided in this guide are intended to empower researchers to confidently apply this methodology to their synthetic challenges, paving the way for new discoveries in drug development and materials science.

References

  • Trost, B. M.; Van Vranken, D. L. Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chem. Rev.1996 , 96 (1), 395–422. [Link]

  • Tsuji, J. Palladium-Catalyzed Reactions of Allylic Compounds. Acc. Chem. Res.1973 , 6 (1), 8–15. [Link]

  • Kellogg, R. M.; et al. Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-Catalyzed Allylic Substitution. An Example of Near-Perfect Enantioselection. J. Org. Chem.1998 , 63 (23), 8049–8055. [Link]

  • Helmchen, G.; Pfaltz, A. Phosphinooxazolines A New Class of Versatile, Tunable Chiral Ligands for Asymmetric Catalysis. Acc. Chem. Res.2000 , 33 (6), 336–345. [Link]

  • Trost, B. M. The atom economy--a search for synthetic efficiency. Science1991 , 254 (5037), 1471–1477. [Link]

  • Anderson, J. C.; et al. Origins of Enantioselectivity with Nitrogen-Sulfur Chelate Ligands in Palladium-Catalyzed Allylic Substitution. J. Org. Chem.1999 , 64 (22), 8256–8262. [Link]

  • Braun, W.; et al. A Modular Approach to the Synthesis of Chiral N,S-Ligands and Their Application in Asymmetric Palladium-Catalyzed Allylic Substitution. Eur. J. Org. Chem.2002 , 2002 (18), 3133–3144. [Link]

  • Dieguez, M.; et al. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications. Chem. Rev.2021 , 121 (10), 6254–6315. [Link]

  • Hartwig, J. F. Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books, 2010 . [Link]

  • Trost, B. M.; Crawley, M. L. Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chem. Rev.2003 , 103 (8), 2921–2944. [Link]

  • Kellogg, R. M.; et al. Chiral Nonracemic Pyridine Thiols and Thioethers Applied in Palladium-Catalyzed Allylic Substitution. An Example of Near-Perfect Enantioselection. J. Org. Chem.1998 , 63 (23), 8049–8055. [Link]

  • Guiry, P. J.; et al. The Development and Application of Chiral Ligands for Asymmetric Catalysis. Chem. Soc. Rev.2010 , 39 (5), 1613–1630. [Link]

  • Evans, D. A.; et al. Application of Chiral Mixed Phosphorus/Sulfur Ligands to Palladium-Catalyzed Allylic Substitutions. J. Am. Chem. Soc.2003 , 125 (40), 12202–12213. [Link]

  • Stoltz, B. M. The Enantioselective Tsuji Allylation. J. Am. Chem. Soc.2004 , 126 (12), 3720–3721. [Link]

  • Pfaltz, A.; Drury, W. J., III. Design of Chiral Ligands for Asymmetric Catalysis: From C2-Symmetric Semicorrins and Bisoxazolines to Non-Symmetric Phosphinooxazolines. Proc. Natl. Acad. Sci. U.S.A.2004 , 101 (16), 5723–5726. [Link]

  • Hayashi, T. Chiral Monodentate Phosphine Ligands for Asymmetric Catalysis. Acc. Chem. Res.2000 , 33 (6), 354–362. [Link]

  • Feringa, B. L.; et al. Chiral Phosphoramidites in Asymmetric Catalysis. Chem. Rev.2000 , 100 (8), 2725–2748. [Link]

  • Carreira, E. M.; et al. A New Class of Chiral N,O-Ligands for Asymmetric Catalysis: Application to the Enantioselective Allylation of Aldehydes. J. Am. Chem. Soc.1994 , 116 (19), 8837–8838. [Link]

  • Anderson, J. C.; et al. Origins of Enantioselectivity with Nitrogen-Sulfur Chelate Ligands in Palladium-Catalyzed Allylic Substitution. J. Org. Chem.1999 , 64 (22), 8256–8262. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues of 4,6-dimethylpyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-dimethylpyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for overcoming common solubility challenges encountered during experimentation. Our goal is to equip you with the foundational knowledge and practical protocols to ensure the successful use of this compound in your work.

Understanding the Challenge: The Chemical Nature of this compound

This compound is a heterocyclic organic compound with a pyrimidine core, characterized by two methyl groups and a thiol group. Its solubility is governed by its molecular structure, particularly the presence of the ionizable thiol group and the aromatic pyrimidine ring. This compound exists in a tautomeric equilibrium between the thiol and thione forms, a factor that, along with its crystalline nature, influences its solubility profile. It is generally characterized as sparingly soluble in water but exhibits improved solubility in organic solvents.[1]

A critical aspect to consider is its pKa, predicted to be approximately 8.46.[2] This indicates that the compound's solubility in aqueous solutions is highly dependent on pH. Below its pKa, the neutral, less soluble form predominates, while at a pH above the pKa, it deprotonates to form the more soluble thiolate anion.

Physical and Chemical Properties

For your reference, here is a summary of the key physical and chemical properties of this compound.

PropertyValueSource
Molecular Formula C₆H₈N₂S[2]
Molar Mass 140.21 g/mol [2][3]
Appearance White to yellow crystalline solid[2][4]
Melting Point 213-216 °C (decomposes)[2]
Predicted pKa 8.46 ± 0.10[2]

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common questions and issues related to the solubility of this compound in a practical, question-and-answer format.

Q1: My this compound won't dissolve in water or aqueous buffers. What am I doing wrong?

This is the most common challenge encountered with this compound. Its poor aqueous solubility at neutral pH is expected due to its predominantly neutral, crystalline form.

Root Cause Analysis:

At neutral or acidic pH, the thiol group (-SH) is protonated, leading to a less polar molecule with strong intermolecular forces in its crystal lattice, thus limiting its interaction with water molecules.

Troubleshooting Steps:

  • pH Adjustment: The most effective strategy is to increase the pH of your aqueous solution to above the compound's pKa (~8.46). This will deprotonate the thiol group, forming the highly soluble thiolate salt.

  • Use of Co-solvents: For applications where pH adjustment is not feasible, the addition of a water-miscible organic co-solvent can disrupt the crystal lattice energy and improve solubility.

  • Salt Forms: If you have access to the hydrochloride or sodium salt of this compound, these will exhibit significantly higher aqueous solubility.

Q2: How do I prepare an aqueous stock solution of this compound for a biological assay?

Preparing a concentrated, sterile-filterable aqueous stock solution is crucial for accurate and reproducible biological experiments.

Recommended Protocol: Alkaline Solubilization

This protocol leverages the pH-dependent solubility of the compound.

Materials:

  • This compound

  • 1 M NaOH or KOH solution

  • High-purity water (e.g., Milli-Q®)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pH meter

Step-by-Step Methodology:

  • Weigh the desired amount of this compound into a sterile container.

  • Add a small volume of high-purity water to create a slurry.

  • While stirring, add the 1 M NaOH or KOH solution dropwise until the solid completely dissolves. Monitor the pH to ensure it is above 9.

  • Once dissolved, adjust the pH to the desired final value for your experiment using a suitable buffer, keeping in mind that lowering the pH below 8 may cause precipitation.

  • Bring the solution to the final desired volume with your assay buffer.

  • Sterile-filter the solution using a 0.22 µm syringe filter.

Causality Behind the Choices:

  • Alkaline pH: Deprotonates the thiol to the more soluble thiolate.

  • Stepwise Addition: Prevents localized high concentrations of base that could degrade the compound.

  • Sterile Filtration: Ensures the removal of any microbial contamination for cell-based assays.

Q3: I need to dissolve this compound in an organic solvent for a chemical reaction or for NMR analysis. What are my best options?

For non-aqueous applications, selecting the right organic solvent is key.

Solvent Selection Guide:

Based on available data, the following organic solvents are recommended:

  • High Solubility: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices for achieving high concentrations.[1] DMSO is particularly useful for preparing concentrated stock solutions for biological assays, which are then diluted into the aqueous assay buffer.[5][6]

  • Moderate Solubility: Ethanol and acetone can also be used, though they may not achieve the same high concentrations as DMSO or DMF.[1]

  • Poor Solubility: The compound is expected to have low solubility in non-polar solvents such as hexanes or toluene.

Experimental Protocol: Preparing a DMSO Stock Solution

  • Accurately weigh the this compound and place it in a suitable vial.

  • Add the required volume of high-purity, anhydrous DMSO to achieve the desired concentration.

  • Vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Gentle warming (30-40°C) can be applied if necessary, but be mindful of potential degradation with prolonged heating.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Note on NMR Spectroscopy: For NMR analysis, deuterated solvents are required. DMSO-d₆ is a common choice due to its excellent solvating power for this compound.

Visualizing Key Concepts

To further clarify the principles of solubilizing this compound, the following diagrams illustrate the key chemical equilibria.

Thiol-Thione Tautomerism Thiol Thiol Form Thione Thione Form Thiol->Thione Equilibrium caption Thiol-Thione Tautomerism of this compound.

Caption: Thiol-Thione Tautomerism of this compound.

pH-Dependent Solubility cluster_pH pH Scale Low_pH Low pH ( < pKa ) Protonated Protonated Form (Low Solubility) Low_pH->Protonated Predominates High_pH High pH ( > pKa ) Deprotonated Deprotonated Form (High Solubility) High_pH->Deprotonated Predominates Protonated->Deprotonated + OH⁻ - H₂O caption Influence of pH on the solubility of this compound.

Caption: Influence of pH on the solubility of this compound.

References

  • Yengoyan, A. P., et al. (2020). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry, 17. Available at: [Link]

  • PubChem. (n.d.). 4,6-Dimethyl-2-mercaptopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (2024). 4,6-Dimethylpyrimidine-2-thiol. Retrieved from [Link]

  • Walter, K., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ACS Macro Letters. Available at: [Link]

  • Google Patents. (n.d.). CN1024549C - Preparation method of 2-hydroxy-4, 6-dimethylpyrimidine.
  • Walter, K., et al. (2026). Advancing Quantitative 31P NMR Spectroscopy for Reliable Thiol Group Analysis. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). 4-Amino-2,6-dimethylpyrimidine. Retrieved from [Link]

  • Li, Q., & La, Y. (2008). Biological assay challenges from compound solubility: strategies for bioassay optimization. Expert Opinion on Drug Discovery, 3(10), 1-13. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and Synthesis of New Dihydropyrimidine Derivatives with a Cytotoxic Effect as Dual EGFR/VEGFR-2 Inhibitors. Molecules, 29(15), 3513. Available at: [Link]

  • ResearchGate. (2025). A Convenient Synthesis of 4,6-Dimethyl-2-(Methylsulfonyl)Pyrimidine. Retrieved from: [Link]

  • Secone, B., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2056. Available at: [Link]

  • ResearchGate. (2013). The effect of DMSO in the aqueous thiol-disulphide dynamic covalent chemistry of model pseudopeptides. Retrieved from: [Link]

  • Academia.edu. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]

  • Chem-Impex. (n.d.). 4,6-Dimetil-2-mercaptopirimidina. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4,6-dimethylpyrimidine. Retrieved from [Link]

Sources

Technical Support Center: Preventing Oxidation of 4,6-Dimethylpyridine-2-thiol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4,6-dimethylpyridine-2-thiol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. A common challenge encountered during its use is the propensity for oxidation to its corresponding disulfide, 4,6-dimethyl-2-pyridyl disulfide. This unwanted side reaction can compromise experimental outcomes, reduce yields, and complicate purification processes.

This document provides in-depth troubleshooting guides, preventative protocols, and answers to frequently asked questions to ensure the integrity of your this compound and the success of your research.

Part 1: Troubleshooting Guide

Immediate identification and resolution of experimental issues are critical. The table below outlines common problems associated with the oxidation of this compound, their probable causes, and scientifically-grounded solutions.

Problem ObservedProbable Cause(s)Recommended Solution(s)
White precipitate or cloudiness in stock solution/solid. Oxidation to the less soluble 4,6-dimethyl-2-pyridyl disulfide.Immediate Action: If the disulfide is already formed, proceed to the reductive cleavage protocol (see Part 2, Q4).Prevention: Strictly adhere to anaerobic storage and handling protocols. Store the solid under an inert atmosphere (Argon or Nitrogen) at room temperature in a tightly sealed, dry container.[1][2]
Low reaction yield; presence of a major side-product with ~2x the mass of the starting thiol. In-situ oxidation of the thiol to disulfide during the reaction, preventing its participation in the desired transformation.In-Process Control: Run the reaction under a rigorously maintained inert atmosphere. Use freshly deoxygenated solvents for the reaction mixture.[3][4]Additive Strategy: Consider adding a small amount of a reducing agent like TCEP to the reaction mixture if compatible with your reaction chemistry.[4]
Difficulty purifying the final product; co-elution of a contaminant. The disulfide, being relatively nonpolar, may have similar chromatographic behavior to the desired product.Pre-Purification Step: Perform a reductive workup using a reducing agent like DTT or TCEP before chromatographic purification to convert any disulfide back to the thiol.[5] This will simplify the purification process by eliminating the disulfide impurity.
Inconsistent results or reaction failure across different batches. Atmospheric oxygen exposure during weighing and solution preparation. Trace metal impurities in solvents or glassware catalyzing oxidation.Standardize Handling: Prepare solutions inside a glovebox or use Schlenk line techniques.[3] Use high-purity, deoxygenated solvents.[6]Chelation: If metal catalysis is suspected, add a chelating agent like EDTA to aqueous buffers to sequester catalytic metal ions.[4]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism behind the oxidation of this compound?

The oxidation of thiols to disulfides is a common redox reaction where two thiol molecules (R-SH) couple to form a disulfide (R-S-S-R).[7][8] This process involves the loss of one hydrogen atom from each thiol's sulfhydryl group.[7][9] The reaction can be initiated by various oxidants, with atmospheric oxygen being the most common culprit in a laboratory setting. The process can be significantly accelerated by factors such as the presence of trace metal ions, exposure to light, and basic pH conditions, which facilitate the deprotonation of the thiol to the more easily oxidized thiolate anion.

OxidationMechanism cluster_reactants Reactants cluster_products Products Thiol1 2 x this compound (R-SH) Disulfide 4,6-Dimethyl-2-pyridyl Disulfide (R-S-S-R) Thiol1->Disulfide Oxidation (O₂, Metal Ions, Light) Disulfide->Thiol1 Reduction (DTT, TCEP) Water 2H⁺ + 2e⁻

Caption: Reversible oxidation of thiol to disulfide and its reduction.

Q2: How can I effectively store this compound to minimize oxidation?

Proper storage is the first and most critical line of defense against oxidation.

  • Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen.[10] After use, the container should be flushed with inert gas before re-sealing.

  • Container: Use an amber glass vial or a container that protects the contents from light. Ensure the container is sealed tightly to prevent moisture and air ingress.

  • Temperature: Store at room temperature in a dry, well-ventilated place.[11]

  • Purity: Ensure the material is of high purity from the supplier, as impurities can sometimes catalyze degradation.

Q3: What are the best practices for handling this compound in solution?

When preparing solutions, the risk of oxidation increases significantly. The key is to remove dissolved oxygen from your solvents.

The most common and effective method for deoxygenating solvents in a standard research lab is inert gas sparging.[12]

Materials:

  • Solvent to be deoxygenated

  • Schlenk flask or a flask with a two-way stopcock

  • Source of high-purity inert gas (Argon or Nitrogen) with a regulator

  • Long needle or glass tube

  • Septum

Procedure:

  • Place the desired volume of solvent into the Schlenk flask.

  • Seal the flask with a septum.

  • Insert a long needle connected to the inert gas line, ensuring the needle tip is submerged well below the solvent surface.

  • Insert a second, shorter "exhaust" needle through the septum that does not touch the solvent. This prevents pressure buildup.[12]

  • Begin bubbling the inert gas through the solvent at a moderate rate (a steady stream of fine bubbles). Vigorous bubbling can cause solvent evaporation.

  • Sparging time depends on the solvent volume and flask geometry. As a general rule, sparge for at least 30-60 minutes for volumes up to 500 mL.[13]

  • After sparging, remove the exhaust needle first, then the gas inlet needle, while maintaining a positive pressure of inert gas.

  • The deoxygenated solvent is now ready for use. For best results, use it immediately.

DeoxygenationWorkflow Start Start: Need Deoxygenated Solvent Step1 Place solvent in Schlenk flask Start->Step1 Step2 Insert gas inlet and outlet needles Step1->Step2 Step3 Bubble inert gas (Ar or N₂) through solvent (30-60 min) Step2->Step3 Step4 Remove outlet needle, then inlet needle Step3->Step4 End End: Solvent is deoxygenated and ready for use Step4->End

Sources

Validation & Comparative

A Comparative Guide to 4,6-dimethylpyridine-2-thiol and 2-mercaptopyridine as Ligands for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry, the selection of an appropriate ligand is paramount to tailoring the properties of the resulting metal complex. This guide provides an in-depth, objective comparison of two closely related pyridine-thiol based ligands: 4,6-dimethylpyridine-2-thiol and its parent compound, 2-mercaptopyridine. This analysis, intended for researchers, scientists, and professionals in drug development, will delve into the nuanced electronic and steric effects imparted by the methyl substituents, supported by available experimental data, to inform rational ligand selection in catalyst and materials design.

Introduction: Two Ligands, A Tale of Substitution

2-Mercaptopyridine (pySH), a versatile and widely used ligand, is known for its ability to coordinate to metal centers through both its nitrogen and sulfur atoms, often forming stable chelate rings.[1][2] Its coordination chemistry is rich and has been explored in various applications, including catalysis and the synthesis of bioactive compounds.[3]

The introduction of two methyl groups at the 4- and 6-positions of the pyridine ring, yielding this compound (Me₂pySH), significantly alters the ligand's electronic and steric profile. These modifications, while seemingly minor, can have profound effects on the stability, structure, and reactivity of the resulting metal complexes. This guide will systematically dissect these differences to provide a clear understanding of their respective strengths and weaknesses as ligands.

Structural and Electronic Properties: A Comparative Analysis

Tautomerism: The Thiol-Thione Equilibrium

Both 2-mercaptopyridine and its dimethylated analogue exist in a tautomeric equilibrium between the thiol and thione forms. In the solid state and in solution, the thione form is generally favored.[1][2] The equilibrium can be influenced by factors such as solvent polarity and temperature.

Tautomerism

Caption: Thiol-thione tautomerism in 2-mercaptopyridine and this compound.

Electronic Effects: The Inductive Influence of Methyl Groups

The primary electronic difference between the two ligands stems from the electron-donating nature of the methyl groups in this compound.[4] This inductive effect increases the electron density on the pyridine ring, making the nitrogen atom a stronger Lewis base. Consequently, Me₂pySH is expected to form stronger coordinate bonds with metal centers compared to pySH. This enhanced basicity can lead to more stable metal complexes.

A study on cobalt complexes with a methyl-substituted pyridine-2-thiol ligand for the electrocatalytic reduction of CO₂ demonstrated that the electron-donating methyl group played a crucial role in the catalytic activity.[4]

Steric Effects: The Double-Edged Sword of Bulk

The methyl groups in the 4- and 6-positions of Me₂pySH introduce significant steric hindrance around the nitrogen donor atom. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially enforcing specific stereochemistries or limiting the coordination number of the metal center.[5]

While steric hindrance can sometimes be a disadvantage, leading to weaker metal-ligand interactions or preventing the formation of certain complexes, it can also be strategically employed to:

  • Stabilize reactive species: The bulky groups can create a protective pocket around the metal center, preventing unwanted side reactions.

  • Control catalytic selectivity: The steric environment can dictate the approach of substrates to the catalytic site, leading to higher regioselectivity or stereoselectivity.

A study on tungsten complexes with substituted pyridine-2-thiolate ligands highlighted that substitution at the 6-position influences the coordination geometry, favoring a cis orientation of the sulfur donors.[6]

Acidity (pKa)

Comparative Data Summary

Property2-Mercaptopyridine (pySH)This compound (Me₂pySH)Key Differences and Implications
Molar Mass 111.17 g/mol [9]139.22 g/mol Increased mass and steric bulk for Me₂pySH.
Electronic Effect Neutral pyridine ringElectron-donating methyl groups[4]Me₂pySH is a stronger electron donor, potentially leading to more stable complexes.
Steric Hindrance MinimalSignificant at the 4- and 6-positions[5]Me₂pySH can enforce specific coordination geometries and influence catalytic selectivity.
pKa (predicted/reported) ~10.00 (thione N-H)[8]~8.46 (pyrimidine analogue)[7]Me₂pySH is likely a weaker acid, affecting the pH for deprotonation and coordination.

Coordination Chemistry in Action: A Hypothetical Comparison

While direct comparative studies are scarce, we can infer the coordination behavior of these ligands. In a hypothetical scenario involving the formation of a square planar Ni(II) complex, [Ni(L)₂], we can anticipate the following:

Coordination

Caption: Hypothetical coordination of Ni(II) with the two ligands.

  • [Ni(pyS)₂]: This complex is expected to be readily formed. The lack of steric hindrance would allow for a planar arrangement of the ligands around the metal center.

  • [Ni(Me₂pyS)₂]: The formation of this complex might be more challenging due to the steric clash between the methyl groups of the two ligands. The resulting complex would likely be distorted from a perfect square planar geometry. However, the stronger Ni-N bond due to the enhanced basicity of the ligand could compensate for some of the steric strain.

Experimental Protocols

Synthesis of this compound

Synthesis_DMPSH

Caption: General synthetic workflow for this compound.

Synthesis of a Representative Metal Complex: [Ni(pyS)₂]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • 2-Mercaptopyridine (pySH)

  • Ethanol

  • Triethylamine (NEt₃)

Procedure:

  • Dissolve 2-mercaptopyridine (2 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add triethylamine (2 mmol) to the solution to deprotonate the thiol.

  • In a separate beaker, dissolve nickel(II) chloride hexahydrate (1 mmol) in ethanol (10 mL).

  • Slowly add the nickel(II) solution to the ligand solution with stirring.

  • A precipitate will form immediately. Continue stirring the reaction mixture at room temperature for 2 hours.

  • Collect the solid product by vacuum filtration, wash with ethanol, and then with diethyl ether.

  • Dry the product under vacuum.

Characterization: The resulting complex can be characterized by elemental analysis, IR spectroscopy (to observe shifts in C=S and C=N stretching frequencies upon coordination), and single-crystal X-ray diffraction if suitable crystals are obtained.

Conclusion and Outlook

The choice between this compound and 2-mercaptopyridine as a ligand is a strategic one, dictated by the desired properties of the final metal complex.

  • 2-Mercaptopyridine is the ligand of choice for applications where minimal steric hindrance is required, allowing for the formation of straightforward coordination geometries. Its well-established chemistry provides a solid foundation for predictable outcomes.

  • This compound , on the other hand, is a more specialized tool. Its enhanced electron-donating ability can lead to more robust and stable complexes. The significant steric bulk it introduces can be leveraged to control the coordination environment, potentially leading to unique catalytic activities and selectivities.

Further research is warranted to fully explore the coordination chemistry of this compound with a wider range of metal ions and to directly compare its performance in catalytic applications against its unsubstituted counterpart. Such studies will undoubtedly provide valuable insights for the rational design of next-generation catalysts and functional materials.

References

Sources

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